REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]([C:21]([CH3:23])=[O:22])[C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([C:10]2[N:15]3[N:16]=[CH:17][C:18]([C:19]#[N:20])=[C:14]3[N:13]=[CH:12][CH:11]=2)[CH:9]=1.C.[CH2:25]([OH:27])[CH3:26]>>[CH3:1][CH2:2][N:3]([C:21]([CH3:23])=[O:22])[C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([C:10]2[N:15]3[N:16]=[CH:17][C:18]([C:19]#[N:20])=[C:14]3[N:13]=[CH:12][CH:11]=2)[CH:9]=1.[C:25]([C:8]1[CH:9]=[C:4]([NH:3][C:21](=[O:22])[CH3:23])[CH:5]=[CH:6][CH:7]=1)(=[O:27])[CH3:26]
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The charcoal is washed with hot ethanol (20 cm3)
|
Type
|
WAIT
|
Details
|
kept at this temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Crystals are filtered
|
Type
|
WASH
|
Details
|
washed with ethanol (30 cm3)
|
Type
|
CUSTOM
|
Details
|
The product is dried under vacuum at 60° C. for 8 hours
|
Duration
|
8 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |